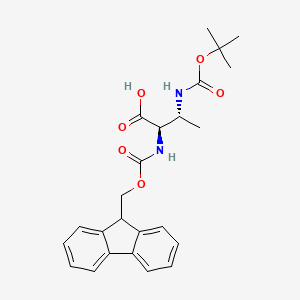
(2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid
Vue d'ensemble
Description
(2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid is a compound that features both fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound is of interest due to its stereochemistry and the presence of two different protecting groups, which can be selectively removed under different conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid typically involves the protection of the amino groups on the butyric acid backbone. The Fmoc group can be introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The Boc group can be introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate. The reaction conditions often involve organic solvents such as dichloromethane or dimethylformamide and are carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using acids like trifluoroacetic acid.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide.
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Peptide Bond Formation: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of bases like N-methylmorpholine.
Major Products Formed
The major products formed from these reactions are typically peptides or amino acid derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including as catalysts and in materials science.
Mécanisme D'action
The mechanism of action of (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide bond formation. The Fmoc group is typically removed first, allowing for selective reactions at the amino group. The Boc group can be removed later under acidic conditions, enabling further functionalization or incorporation into longer peptide chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-(Fmoc-amino)-3-(boc-amino)propionic acid: Similar structure but with a shorter carbon chain.
(2R,3R)-(Fmoc-amino)-3-(boc-amino)valeric acid: Similar structure but with a longer carbon chain.
Uniqueness
The uniqueness of (2R,3R)-(Fmoc-amino)-3-(boc-amino)butyric acid lies in its specific stereochemistry and the presence of both Fmoc and Boc protecting groups. This allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis.
Propriétés
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-14(25-23(30)32-24(2,3)4)20(21(27)28)26-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,30)(H,26,29)(H,27,28)/t14-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETIWIXNTKKVMT-JLTOFOAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932033-81-2 | |
| Record name | (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Butyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3249195.png)



![2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3249220.png)
![2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3249224.png)
![N-[(pentafluorophenyl)methylidene]hydroxylamine](/img/structure/B3249229.png)



![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3249267.png)


![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3249291.png)
